molecular formula C9H8ClNO5 B13208038 2-Chloro-6-ethoxy-3-nitrobenzoic acid

2-Chloro-6-ethoxy-3-nitrobenzoic acid

Cat. No.: B13208038
M. Wt: 245.61 g/mol
InChI Key: IAHPEXCHDZQGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-ethoxy-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a chloro group, an ethoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxy-3-nitrobenzoic acid typically involves the nitration of 2-Chloro-6-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Reduction: 2-Chloro-6-ethoxy-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: 2-Chloro-6-ethoxybenzoic acid and ethanol.

Scientific Research Applications

2-Chloro-6-ethoxy-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-3-nitrobenzoic acid depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-nitrobenzoic acid: Lacks the ethoxy group, which can affect its reactivity and applications.

    2,6-Dichloro-3-nitrobenzoic acid: Contains an additional chloro group, which can influence its chemical properties and reactivity.

    2-Chloro-6-methoxy-3-nitrobenzoic acid: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

Uniqueness

2-Chloro-6-ethoxy-3-nitrobenzoic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and potential applications in various fields. The combination of chloro, ethoxy, and nitro groups provides a distinct chemical profile that can be exploited in different research and industrial applications.

Properties

Molecular Formula

C9H8ClNO5

Molecular Weight

245.61 g/mol

IUPAC Name

2-chloro-6-ethoxy-3-nitrobenzoic acid

InChI

InChI=1S/C9H8ClNO5/c1-2-16-6-4-3-5(11(14)15)8(10)7(6)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

IAHPEXCHDZQGGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.